molecular formula C8H7ClN2 B1615067 [(4-Chlorophenyl)amino]acetonitrile CAS No. 24889-92-7

[(4-Chlorophenyl)amino]acetonitrile

Cat. No. B1615067
CAS RN: 24889-92-7
M. Wt: 166.61 g/mol
InChI Key: VTYDEWDXIBGHMP-UHFFFAOYSA-N
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Description

“[(4-Chlorophenyl)amino]acetonitrile” is an organic compound with the molecular formula C8H7ClN2. Its average mass is 166.608 Da .


Synthesis Analysis

While specific synthesis methods for “[(4-Chlorophenyl)amino]acetonitrile” were not found, it’s worth noting that aminoacetonitrile derivatives can be produced from glycolonitrile by reaction with ammonia . This compound can be hydrolyzed to give glycine . It is also useful in the synthesis of diverse nitrogen-containing heterocycles .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) . This indicates that the compound contains a chlorophenyl group attached to an aminoacetonitrile group.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 166.61 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Pharmacokinetics and Drug Metabolism : A study using accelerator mass spectrometry (AMS) examined the pharmacokinetics and metabolism of a compound structurally similar to [(4-Chlorophenyl)amino]acetonitrile. The research highlighted the utility of AMS in analyzing samples from human subjects given nanoCurie doses of the compound, facilitating the study of drug metabolism and disposition (Garner et al., 2002).

  • Electrochemistry : Research on the electrochemical behavior of 4-aminophenol, which shares a phenylamino group with [(4-Chlorophenyl)amino]acetonitrile, revealed insights into its oxidation process. This study is significant for understanding the electrochemical properties of similar compounds (Schwarz et al., 2003).

  • Synthesis and Antifungal Activity : A novel compound structurally related to [(4-Chlorophenyl)amino]acetonitrile was synthesized and evaluated for its antifungal activity. This demonstrates the potential of such compounds in developing new antifungal agents (Ibrahim et al., 2008).

  • Analytical Chemistry : Liquid chromatographic techniques have been developed to determine the concentrations of compounds related to [(4-Chlorophenyl)amino]acetonitrile in biological samples. This is crucial for pharmacokinetic studies and drug monitoring (Dockens et al., 1987).

  • the discovery of new classes of photoluminescent materials. This research opens avenues for the development of novel luminescent substances, which can be used in various technological applications (Ekinci et al., 2000).
  • Synthesis of Antimicrobial Agents : Research on the synthesis of formazans from compounds structurally related to [(4-Chlorophenyl)amino]acetonitrile demonstrated their potential as antimicrobial agents. This highlights the role of such compounds in medicinal chemistry and drug development (Sah et al., 2014).

  • Functionalized Schiff Bases and Metal Complexes : Studies involving the reactions of [(4-Chlorophenyl)amino]acetonitrile derivatives with various amines have led to the formation of Schiff bases and their metal complexes. These compounds have significant applications in coordination chemistry and materials science (Brianese et al., 1998).

  • Surface Chemistry for Biomolecule Attachment : Research on the electrochemical reduction of diazonium salts related to [(4-Chlorophenyl)amino]acetonitrile has been crucial in forming layers for biomolecule attachment. This has implications in biochemistry and nanotechnology (Fau et al., 2011).

properties

IUPAC Name

2-(4-chloroanilino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYDEWDXIBGHMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947783
Record name (4-Chloroanilino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Chlorophenyl)amino]acetonitrile

CAS RN

24889-92-7
Record name 2-[(4-Chlorophenyl)amino]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24889-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((4-Chlorophenyl)amino)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024889927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Chloroanilino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(4-chlorophenyl)amino]acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Q Liu, S Yu, L Hu, MI Hussain, X Zhang, Y Xiong - Tetrahedron, 2018 - Elsevier
The cross-dehydrogenative coupling strategy for metal-free phosphonation and cyanation of secondary N-alkyl anilines has been developed firstly under mild reaction conditions. …
Number of citations: 15 www.sciencedirect.com
X Deng, F Lin, Y Zhang, Y Li, L Zhou, B Lou, Y Li… - European Journal of …, 2014 - Elsevier
Sphingomyelin synthase (SMS), which catalyzes ceramide as one of the substrates to produce sphingomyelin, is a critical factor in the sphingolipid biosynthesis pathway. Recent …
Number of citations: 34 www.sciencedirect.com
Y Aboushady - 2023 - publikationen.sulb.uni-saarland.de
Antimicrobial resistance (AMR) is a growing global public health concern, as bacteria are becoming increasingly resistant to drugs used to treat infections. One promising approach to …
AK Bachon, T Opatz - The Journal of Organic Chemistry, 2016 - ACS Publications
The α-alkylation of deprotonated Strecker products derived from primary amines and aromatic aldehydes with 2-halobenzyl halides furnishes intermediates that can be cyclized to 1,2-…
Number of citations: 18 pubs.acs.org

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